
2-amino-9-butyl-9H-purin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanine, 9-butyl- is a derivative of guanine, a purine base found in nucleic acids such as DNA and RNA. The chemical formula for guanine, 9-butyl- is C₉H₁₃N₅O, and it has a molecular weight of 207.23 g/mol
Méthodes De Préparation
The synthesis of guanine, 9-butyl- typically involves the reaction of guanine with butylating agents under specific conditions. One common method is the alkylation of guanine using butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Guanine, 9-butyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert guanine, 9-butyl- to its amine derivatives using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-guanine derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Guanine, 9-butyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying purine chemistry.
Biology: This compound can be used in studies involving nucleic acid interactions and modifications.
Medicine: Research into guanine derivatives often explores their potential as antiviral or anticancer agents due to their ability to interact with nucleic acids.
Mécanisme D'action
The mechanism of action of guanine, 9-butyl- involves its interaction with nucleic acids and proteins. It can form hydrogen bonds with complementary bases in DNA or RNA, influencing the stability and function of these molecules. Additionally, guanine, 9-butyl- may interact with enzymes involved in nucleic acid metabolism, potentially inhibiting their activity and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Guanine, 9-butyl- can be compared with other guanine derivatives such as:
Guanosine: A nucleoside comprising guanine attached to a ribose ring.
Deoxyguanosine: Similar to guanosine but with a deoxyribose sugar.
Isoguanosine: An isomer of guanosine with different hydrogen bonding properties.
Propriétés
Numéro CAS |
93905-75-0 |
|---|---|
Formule moléculaire |
C9H13N5O |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
2-amino-9-butyl-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O/c1-2-3-4-14-5-11-6-7(14)12-9(10)13-8(6)15/h5H,2-4H2,1H3,(H3,10,12,13,15) |
Clé InChI |
RITMSEHRRVJGJR-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=NC2=C1N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368449.png)
![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide](/img/structure/B14368454.png)
![N-(4-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368457.png)
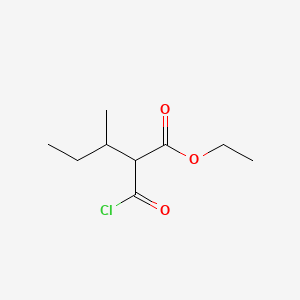
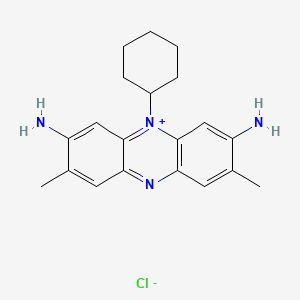
![[Bis(carbamoylamino)-ethenylsilyl]urea](/img/structure/B14368472.png)
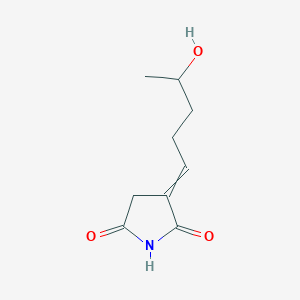
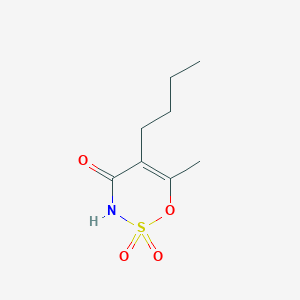
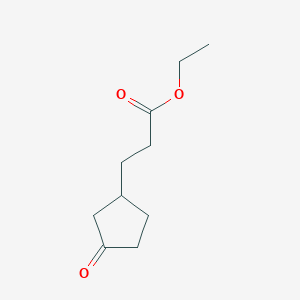
![4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione](/img/structure/B14368498.png)
![1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}-2-methylcyclopropane](/img/structure/B14368503.png)
![2,2'-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368514.png)
![Undecanoicacid, 11-[(2-iodoacetyl)amino]-](/img/structure/B14368530.png)
